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molecular formula C11H10ClIO3 B8152204 ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate

ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate

Cat. No. B8152204
M. Wt: 352.55 g/mol
InChI Key: AHZNSOBGCYGRCX-UHFFFAOYSA-N
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Patent
US05763450

Procedure details

mc) 70.3 g of diethyl 2-(2-chloro-4-iodo-benzoyl)-malonate are heated to boiling under reflux for 6 hrs. while stirring vigorously with 750 ml of water and 0.75 g of p-toluenesulphonic acid. The reaction mixture is cooled to room temperature and extracted three times with 200 ml of diethyl ether each time. The ether phases are washed twice with 200 ml of saturated, aqueous sodium chloride solution each time, dried over magnesium sulphate and concentrated. 53.7 g (92%) of ethyl 3-(2-chloro-4-iodo-phenyl)-3-oxo-propionate are obtained as a yellowish oil. Mass spectrum: peaks inter alia at 352 (M+, 3%), 317 (73%), 289 (19%), 265 (100%).
Name
diethyl 2-(2-chloro-4-iodo-benzoyl)-malonate
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:20]=[C:19]([I:21])[CH:18]=[CH:17][C:3]=1[C:4]([CH:6](C(OCC)=O)[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5].C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[Cl:1][C:2]1[CH:20]=[C:19]([I:21])[CH:18]=[CH:17][C:3]=1[C:4](=[O:5])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
diethyl 2-(2-chloro-4-iodo-benzoyl)-malonate
Quantity
70.3 g
Type
reactant
Smiles
ClC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=CC(=C1)I
Step Two
Name
Quantity
0.75 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hrs
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml of diethyl ether each time
WASH
Type
WASH
Details
The ether phases are washed twice with 200 ml of saturated, aqueous sodium chloride solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)I)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 53.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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